1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride
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Overview
Description
1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride is a chemical compound with a molecular formula of C9H13NO·HCl. It is an organic compound that contains both an amine and an alcohol functional group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride typically involves the reaction of 2-(aminomethyl)phenyl)ethanol with hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include water or ethanol.
Catalysts: No specific catalysts are generally required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include:
Batch Reactors: Large-scale batch reactors are used to mix the reactants and control the reaction conditions.
Purification: The product is purified using techniques such as crystallization or distillation to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include various amine derivatives.
Substitution: The major products include halogenated derivatives.
Scientific Research Applications
1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Receptors: The amine group can interact with biological receptors, influencing their activity.
Participate in Enzymatic Reactions: The alcohol group can be involved in enzymatic reactions, leading to the formation of different metabolites.
Affect Cellular Pathways: The compound can modulate various cellular pathways, affecting cell function and behavior.
Comparison with Similar Compounds
1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride can be compared with similar compounds such as:
2-[4-(Aminomethyl)phenyl]ethan-1-ol: Similar structure but different positional isomer.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: Contains additional methoxy groups, leading to different chemical properties.
Ethanol, 2-[(2-aminoethyl)amino]-: Contains an additional amino group, leading to different reactivity.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and have diverse applications in scientific research.
Properties
Molecular Formula |
C9H14ClNO |
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Molecular Weight |
187.66 g/mol |
IUPAC Name |
1-[2-(aminomethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5,7,11H,6,10H2,1H3;1H |
InChI Key |
XDCKTDHIYJKSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1CN)O.Cl |
Origin of Product |
United States |
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